2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Mode of Action
The mode of action of benzimidazole derivatives can vary widely, but they often work by interacting with biological targets and causing changes in their function .
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways, again depending on their specific structures and functional groups .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazole derivatives can vary widely, affecting their bioavailability .
Result of Action
The molecular and cellular effects of benzimidazole derivatives can include changes in cell function, inhibition of certain enzymes, or other effects .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound finds applications in the development of new materials and as a catalyst in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromophenyl)-1H-benzo[d]imidazole
- 2-(4-bromophenyl)-1H-benzo[d]imidazole
- 2-(3-chlorophenyl)-1H-benzo[d]imidazole
Uniqueness
2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride stands out due to its unique substitution pattern and the presence of the ethyl group, which can influence its biological activity and chemical properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific research and therapeutic applications .
Properties
IUPAC Name |
2-(3-bromophenyl)-1-ethylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2.ClH/c1-2-18-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11;/h3-10H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFBEVIQNNMPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.